(2-Ethoxynaphthalen-1-yl)Zinc bromide
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Overview
Description
(2-Ethoxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. It is a solution of the compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-ethoxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-ethoxynaphthalene with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Ethoxynaphthalene+Zinc Bromide→(2-Ethoxynaphthalen-1-yl)zinc Bromide
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The process ensures high yield and purity of the product, which is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.50 M.
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxynaphthalen-1-yl)zinc bromide primarily undergoes cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst. These reactions are crucial for forming carbon-carbon bonds in complex organic molecules.
Common Reagents and Conditions:
Catalysts: Palladium or nickel complexes.
Solvents: Tetrahydrofuran, dimethylformamide.
Conditions: Inert atmosphere (argon or nitrogen), moderate temperatures (50-100°C).
Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
(2-Ethoxynaphthalen-1-yl)zinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Preparation of bioconjugates and probes for biological studies.
Medicine: Development of drug candidates through the synthesis of bioactive compounds.
Industry: Production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (2-ethoxynaphthalen-1-yl)zinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate reacts with the organic halide in the presence of a catalyst to form the desired carbon-carbon bond. The molecular targets are typically the halide substrates, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
- (2-Methoxynaphthalen-1-yl)zinc bromide
- (2-Butoxynaphthalen-1-yl)zinc bromide
- (2-Phenoxynaphthalen-1-yl)zinc bromide
Comparison: (2-Ethoxynaphthalen-1-yl)zinc bromide is unique due to the ethoxy group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to its methoxy and butoxy analogs, the ethoxy group provides a balance between electron-donating and steric effects, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C12H11BrOZn |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
bromozinc(1+);2-ethoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/C12H11O.BrH.Zn/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12;;/h3-8H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NYRICYRFCBLTDH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origin of Product |
United States |
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